molecular formula C7H6F3N3O2S B14042657 1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine

1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14042657
M. Wt: 253.20 g/mol
InChI Key: NZKRYAQFPFDPGU-UHFFFAOYSA-N
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Description

1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F3N3O2S and a molecular weight of 253.2 g/mol . This compound is characterized by the presence of a nitro group, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-nitro-5-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve optimization of reaction parameters, such as temperature, pressure, and catalyst selection, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine hydrate, hydrogen gas, and various catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(3-Nitro-5-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds, such as:

    1-(3-Nitrophenyl)hydrazine: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-(3-Nitro-5-(trifluoromethyl)phenyl)hydrazine: Contains a trifluoromethyl group instead of a trifluoromethylthio group, affecting its lipophilicity and biological activity.

    1-(3-Amino-5-(trifluoromethylthio)phenyl)hydrazine:

The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H6F3N3O2S

Molecular Weight

253.20 g/mol

IUPAC Name

[3-nitro-5-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F3N3O2S/c8-7(9,10)16-6-2-4(12-11)1-5(3-6)13(14)15/h1-3,12H,11H2

InChI Key

NZKRYAQFPFDPGU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)NN

Origin of Product

United States

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